Trimethyl[(trichlorostannyl)oxy]silane
Description
Trimethyl[(trichlorostannyl)oxy]silane is an organometallic compound featuring a silane backbone (trimethylsiloxy group) bonded to a trichlorostannyl (SnCl₃) substituent. This structure confers unique reactivity, bridging silicon and tin chemistry.
Properties
CAS No. |
61355-39-3 |
|---|---|
Molecular Formula |
C3H9Cl3OSiSn |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
trimethyl(trichlorostannyloxy)silane |
InChI |
InChI=1S/C3H9OSi.3ClH.Sn/c1-5(2,3)4;;;;/h1-3H3;3*1H;/q-1;;;;+4/p-3 |
InChI Key |
KGDJFIOABRDHOZ-UHFFFAOYSA-K |
Canonical SMILES |
C[Si](C)(C)O[Sn](Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl[(trichlorostannyl)oxy]silane typically involves the reaction of trimethylsilanol with trichlorostannane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction can be represented as follows:
(CH3)3SiOH+SnCl3→(CH3)3SiOSnCl3+HCl
This reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to avoid moisture and oxygen, which can interfere with the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to enhance the reaction rate and yield. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Trimethyl[(trichlorostannyl)oxy]silane undergoes several types of chemical reactions, including:
Substitution Reactions: The trichlorostannyl group can be substituted with other nucleophiles, such as alkoxides or amines, leading to the formation of new organotin compounds.
Hydrolysis: In the presence of water, the compound hydrolyzes to form trimethylsilanol and trichlorostannane.
Reduction: The compound can be reduced to form lower oxidation state tin compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkoxides, amines, and other nucleophiles. The reactions are typically carried out in anhydrous solvents such as tetrahydrofuran or dichloromethane.
Hydrolysis: Water or aqueous solutions are used under controlled conditions to prevent complete hydrolysis.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under inert atmosphere conditions.
Major Products:
Substitution Reactions: New organotin compounds with different functional groups.
Hydrolysis: Trimethylsilanol and trichlorostannane.
Reduction: Lower oxidation state tin compounds.
Scientific Research Applications
Trimethyl[(trichlorostannyl)oxy]silane has several scientific research applications, including:
Organic Synthesis: Used as a reagent in the synthesis of complex organotin compounds.
Materials Science: Employed in the preparation of silicon-based materials with unique properties.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of Trimethyl[(trichlorostannyl)oxy]silane involves the interaction of the silicon and tin centers with various substrates. The silicon atom, being electrophilic, can interact with nucleophiles, while the tin center can participate in redox reactions. The compound’s reactivity is influenced by the electronic and steric effects of the trimethylsilyl and trichlorostannyl groups.
Comparison with Similar Compounds
Silanes with Halogenated Substituents
Trichloro(chloromethyl)silane (Cl₃SiCH₂Cl)
Silane, [(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)oxy]trimethyl
Silanes with Organometallic Groups
(Z)-Trimethyl((3-phenyl-1-(thiophen-2-yl)prop-1-en-1-yl)oxy)silane
Silane, trimethyl[[(3β,5a)-stigmastan-3-yl]oxy]-
Silanes with Long Alkyl Chains
- Trimethyl[(1-methylnonyl)oxy]silane Structure: Branched alkyl chain (C₉H₁₉) attached to siloxy. Key Differences: Hydrophobic alkyl chains improve compatibility with organic matrices, whereas SnCl₃ may enhance inorganic material interactions .
- (1-Ethyloctyl)oxysilane Structure: Linear alkyl chain (C₈H₁₇) with ethyl branching.
Data Table: Comparative Properties of Selected Silanes
| Compound Name | Molecular Formula | Key Substituent | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|
| Trimethyl[(trichlorostannyl)oxy]silane | C₃H₉Cl₃OSiSn | SnCl₃ | ~318.1 (estimated) | High Lewis acidity, hybrid Si/Sn reactivity |
| Trichloro(chloromethyl)silane | CCl₃SiCH₂Cl | Cl₃SiCH₂Cl | 198.54 | Chlorinated precursor for silicones |
| Trimethyl[(1-methylnonyl)oxy]silane | C₁₃H₃₀OSi | C₉H₁₉ (branched) | 230.46 | Hydrophobic, used in surface treatments |
| [(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)oxy]trimethylsilane | C₁₀H₁₃F₁₂OSi | C₇F₁₂ | 452.29 | Fluorophilic, thermally stable |
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